What is the structure of 6-O-beta-D-Galactopyranosyl-D-galactose?
What is the structure of 6-O-beta-D-Galactopyranosyl-D-galactose?
This technical guide details the structural, spectroscopic, and synthetic characteristics of 6-O-
Technical Monograph: 6-O- -D-Galactopyranosyl-D-galactose
Executive Summary
6-O-
It is a key structural motif in arabinogalactan proteins (AGPs) found in plant cell walls (e.g., larch wood) and is a primary component of galactooligosaccharides (GOS) , a class of prebiotics produced by the transgalactosylation activity of microbial
Molecular Architecture
Structural Definition
The molecule consists of a non-reducing
-
IUPAC Name:
-D-galactopyranosyl-(1 6)-D-galactopyranose[2] -
Molecular Formula:
[2] -
Monoisotopic Mass: 342.1162 Da
Conformational Analysis
The
-
Ring Conformation: Both galactose rings predominantly adopt the
chair conformation , which places the bulky hydroxymethyl group (C6) and hydroxyls at C2, C3, and C5 in equatorial positions, while the C4 hydroxyl remains axial. -
Linkage Flexibility: The extra degree of freedom at the
angle (C5-C6 bond) allows the non-reducing ring to sample a wider conformational space, influencing its binding affinity to lectins and glycoside hydrolases.
Structural Diagram
[2][3]
Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The
Nuclear Magnetic Resonance (NMR) Data
Data summarized below represents consensus values in
| Nucleus | Position | Chemical Shift ( | Multiplicity ( | Diagnostic Note |
| H-1' (Non-reducing) | 4.44 - 4.46 | d ( | ||
| H-1 (Reducing | 5.22 | d ( | Equilibrium mixture ( | |
| H-1 (Reducing | 4.58 | d ( | Equilibrium mixture ( | |
| C-1' (Non-reducing) | 103.4 | - | Characteristic of | |
| C-6 (Linkage site) | 69.2 | - | Downfield shift (vs. ~61.5 in free Gal) | |
| C-1 (Reducing | 92.8 | - | - | |
| C-1 (Reducing | 96.8 | - | - |
Note: The downfield shift of the reducing unit's C-6 from
Mass Spectrometry
-
ESI-MS (+):
m/z. -
Fragmentation: MS/MS analysis typically yields a characteristic
ion at m/z 179/180 (loss of one hexose unit), confirming a disaccharide composition.
Synthesis & Production Methodologies
Two primary routes exist: Enzymatic Transgalactosylation (for scale/prebiotic mixtures) and Chemical Synthesis (for high-purity analytical standards).
Chemical Synthesis Protocol (High Purity)
This route ensures regio- and stereoselectivity, essential for creating reference standards.
Step 1: Acceptor Preparation [7]
-
Reagent: D-Galactose + Acetone (
catalyst). -
Product: 1,2:3,4-di-O-isopropylidene-
-D-galactopyranose . -
Mechanism: Thermodynamic control protects the secondary hydroxyls (C2, C3, C4) and the anomeric C1, leaving the primary C6-OH free for glycosylation.
Step 2: Donor Activation
-
Reagent: Peracetylated galactose
2,3,4,6-tetra-O-acetyl- -D-galactopyranosyl bromide (Acetobromo-galactose) or trichloroacetimidate.
Step 3: Glycosylation (Koenigs-Knorr type)
-
Conditions: Acceptor + Donor + Promoter (
or ) in . -
Outcome: The
-bromide donor directs the formation of the -glycosidic bond via neighboring group participation (anchimeric assistance) from the C2-acetyl group.
Step 4: Global Deprotection
-
Acid Hydrolysis: Removes isopropylidene groups (e.g., 80% acetic acid).
-
Base Hydrolysis: Removes acetyl groups (e.g., NaOMe/MeOH).
Enzymatic Synthesis Workflow
[8]
Biological Significance & Applications
Prebiotic Mechanism
-1,6-Galactobiose is a "Bifidogenic factor." It resists hydrolysis by human gastric acid and upper GI enzymes (lactase). Upon reaching the colon, it is selectively fermented by Bifidobacterium species (e.g., B. adolescentis, B. bifidum) which possess specificImmunological & Lectin Research
-
Hapten: Used to raise antibodies specific to
-(1$\to$6) galactan epitopes found in fungal cell walls and plant AGPs. -
Galectin Inhibition: The flexible (1
6) linkage allows this disaccharide to adopt conformations that can probe the binding pockets of Galectins (e.g., Galectin-3), distinguishing them from (1 3) or (1 4) specific lectins.
References
-
Chemical Synthesis & NMR: Martinez-Villaluenga, C., et al. (2008).[5] Optimization of conditions for galactooligosaccharide synthesis during lactose hydrolysis by
-galactosidase from Kluyveromyces lactis. . -
Structural Biology: Viborg, A. H., et al. (2014).
-galactosidase from Bifidobacterium animalis subsp. lactis Bl-04. . -
General Properties: PubChem Compound Summary for CID 11336802,
-(1$\to$6)-Galactobiose. .[2] -
Enzymatic Mechanism: Torres, D. P. M., et al. (2010). Galacto-oligosaccharides: Production, Properties, Applications, and Significance as Prebiotics. .
